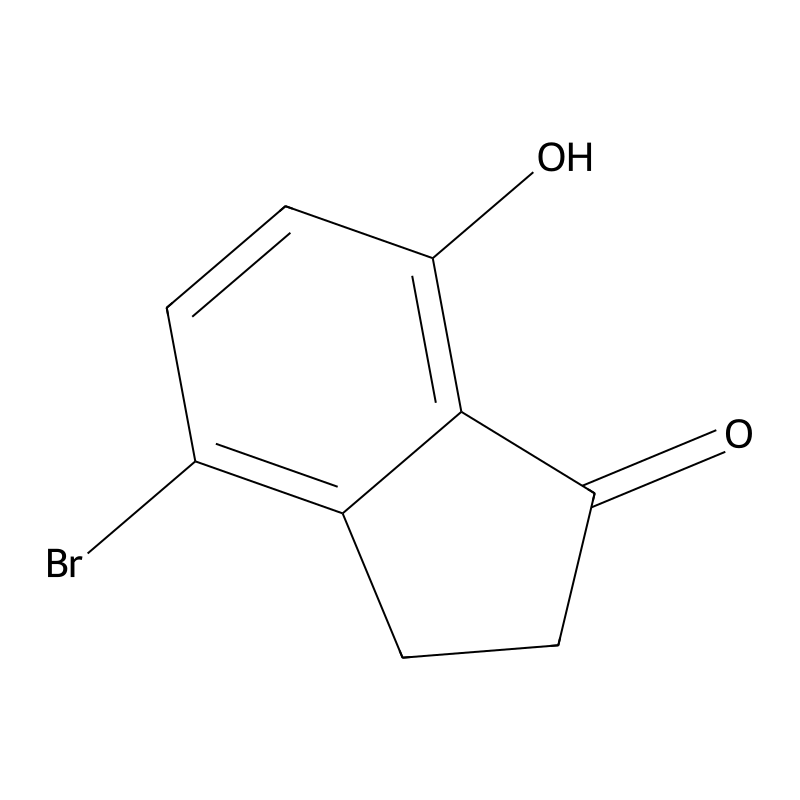

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indole Derivatives

Application

Indole derivatives are significant in natural products and drugs.

Method of Application

The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields).

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties.

4-Hydroxy-2-quinolones

Application

Method of Application

Results or Outcomes

Most of these heterocycles show unique biological activities.

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique structure and properties. Its molecular formula is C9H7BrO2, and it has a molecular weight of 227.05 g/mol. This compound features a bromine atom, a hydroxyl group, and a dihydro-indenone framework, which contributes to its chemical reactivity and biological activity .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of more reactive intermediates.

- Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, forming larger molecular structures.

Research indicates that 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one exhibits notable biological activities, including:

- Antioxidant Properties: The compound has been shown to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

- Antimicrobial Activity: Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.

- Potential Anticancer Effects: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation, although further research is needed to elucidate the mechanisms involved.

Several methods have been reported for synthesizing 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one:

- Bromination of Indenone Derivatives: This method involves the bromination of 7-hydroxy-2,3-dihydro-1H-inden-1-one using bromine or brominating agents in suitable solvents.

- Hydroxylation of Brominated Indenes: Starting from brominated indenes, hydroxylation can be achieved through reaction with oxidizing agents like potassium permanganate.

- Cyclization Reactions: Using appropriate precursors, cyclization reactions can yield the desired compound through multi-step synthetic pathways.

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting oxidative stress and microbial infections.

- Chemical Research: It is utilized as a reagent in organic synthesis and as a building block for more complex molecules.

Interaction studies involving 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one have focused on its potential interactions with biological macromolecules:

- Protein Binding Studies: Investigations into how the compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.

- Enzyme Inhibition Studies: The compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development.

Several compounds share structural similarities with 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one | Similar core structure | Different position of hydroxyl group |

| 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | Methyl group instead of hydroxyl | Exhibits different biological properties |

| 7-Hydroxy-2,3-dihydro-1H-inden-1-one | Lacks bromine atom | Focused on antioxidant properties |

These compounds highlight the uniqueness of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one concerning its halogen substitution and specific biological activities. Each variant offers different reactivity and potential applications based on their structural differences.

4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is a bicyclic organic compound featuring a fused benzene and cyclopentanone ring system. Key structural elements include:

- A ketone group at position 1 of the indenone core.

- A bromine substituent at position 4.

- A hydroxyl group at position 7.

- Partial saturation of the cyclopentane ring (2,3-dihydro configuration).

The planar aromatic system and electron-withdrawing bromine atom contribute to its reactivity in substitution and cycloaddition reactions.

Systematic Nomenclature and Identifiers

Stereochemical Considerations

The compound exhibits no chiral centers due to its symmetric substitution pattern and planar aromatic system. Tautomerism is prevented by the fully conjugated π-system of the indenone core.

International Union of Pure and Applied Chemistry Name

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one [1]. This nomenclature follows the established International Union of Pure and Applied Chemistry naming conventions for substituted indanone derivatives, where the parent structure is the 2,3-dihydro-1H-inden-1-one framework [1] [2]. The compound may also be referred to by its alternative International Union of Pure and Applied Chemistry name: 4-bromo-7-hydroxy-2,3-dihydroinden-1-one [1] [3].

Traditional and Common Names

Several traditional names are used in chemical literature to identify this compound [3] [4]. The most frequently encountered common names include 4-bromo-7-hydroxy-1-indanone and 4-bromo-7-hydroxyindan-1-one [1] [3] [4]. Additional nomenclature variants documented in chemical databases include 4-bromo-2,3-dihydro-7-hydroxy-1H-inden-1-one and 4-bromo-2,3-dihydro-7-hydroxy-1-indanone [3] [5] [6]. These naming variations reflect different systematic approaches to describing the same molecular structure while maintaining reference to the core indanone framework [7] [8].

Chemical Registry Numbers and Identifiers

The compound is uniquely identified by the Chemical Abstracts Service registry number 81945-13-3 [1] [2] [3]. This registry number serves as the primary identifier in chemical databases and regulatory systems worldwide [9] [10]. The European Community number assigned to this compound is 685-093-1 [1] [2]. The compound has been assigned the MDL number MFCD00463881, which is used in chemical inventory systems [3] [11].

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one represents a member of the indanone family, which constitutes a significant class of organic compounds characterized by the presence of an indane ring system bearing a ketone functional group [1] [2]. The compound belongs to the broader category of aromatic ketones, distinguished by the direct attachment of a carbonyl group to an aromatic ring system [3] [4].

Primary Classification: Organic Compound

Secondary Classification: Aromatic Ketone

Tertiary Classification: Indanone Derivative

Fundamental Structural Framework

The compound exhibits a bicyclic fused ring system consisting of a benzene ring fused to a cyclopentanone ring, creating the characteristic indanone structural motif [5] [6]. This fusion results in a rigid molecular framework where the two rings share a common carbon-carbon bond, forming what is structurally known as a benzene-cyclopentanone fusion system [7] [8].

The molecular formula C₉H₇BrO₂ indicates a molecular weight of 227.05 g/mol, with the structure containing nine carbon atoms, seven hydrogen atoms, one bromine atom, and two oxygen atoms [1] [9]. The compound maintains the fundamental indanone skeleton while incorporating specific functional group substitutions that modify its chemical properties and reactivity patterns.

Aromatic System Classification

The compound contains a monocyclic aromatic system consisting of a single benzene ring with characteristic π-electron delocalization [10] [11]. The aromatic character is maintained through the presence of six π-electrons distributed across the benzene ring, satisfying Hückel's rule for aromaticity [10]. This aromatic system provides the compound with enhanced stability and characteristic reactivity patterns associated with aromatic compounds.

The compound is classified as carbocyclic since it contains no heteroatoms within the ring structure itself, distinguishing it from heterocyclic aromatic compounds [12]. The aromatic ring exhibits the typical planar geometry associated with sp² hybridized carbon atoms, contributing to the overall molecular rigidity.

Functional Group Classification

Ketone Functional Group

The primary functional group present in 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is the ketone functional group (C=O) located at position 1 of the indanone structure [13] [14]. This carbonyl group is characterized by a carbon-oxygen double bond where the carbon atom exhibits sp² hybridization and trigonal planar geometry [15]. The ketone functionality imparts significant electrophilic character to the molecule, making it susceptible to nucleophilic attack and various addition reactions.

Hydroxyl Functional Group

The compound contains a hydroxyl functional group (-OH) attached to the aromatic ring at position 7 [1] [9]. This hydroxyl group is classified as a phenolic hydroxyl due to its direct attachment to the benzene ring, which significantly influences its chemical properties compared to aliphatic alcohols [16] [17]. The phenolic hydroxyl group can participate in hydrogen bonding and exhibits characteristic acidity due to the stabilization of its conjugate base through resonance with the aromatic π-system.

Halogen Substitution

The presence of a bromine atom at position 4 of the aromatic ring classifies this compound as a halogenated aromatic compound [18] [19]. The bromine substitution introduces electron-withdrawing characteristics through both inductive and mesomeric effects, influencing the reactivity of the aromatic ring and the overall molecular properties.

Stereochemical Classification

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is classified as an achiral molecule since it contains no chiral centers [20]. The compound exhibits C₁ symmetry with no mirror planes or rotational symmetry elements that would classify it as having higher symmetry. The absence of chiral centers means the compound does not exhibit optical activity and exists as a single stereoisomer.

Molecular Geometry and Conformation

The compound exhibits a mixed geometry with the aromatic benzene ring maintaining strict planarity due to sp² hybridization, while the saturated cyclopentanone ring adopts a puckered conformation [7]. The five-membered ring typically assumes an envelope conformation to minimize ring strain, with one carbon atom displaced from the plane of the other four atoms.

| Table 1. Physical and Chemical Properties of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | ||

|---|---|---|

| Property | Value | Source |

| IUPAC Name | 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | ChemSpider, PubChem [1] |

| CAS Number | 81945-13-3 | ChemSpider, ChemBK [1] [9] |

| Molecular Formula | C₉H₇BrO₂ | ChemSpider, ChemBK [1] [9] |

| Molecular Weight | 227.05 g/mol | ChemBK, ChemSpider [1] [9] |

| Melting Point | 144-148°C | ChemBK, ChemSrc [9] [21] |

| Physical Form | Powder/Crystalline | Sigma-Aldrich, AiFChem [22] [23] |

| Storage Conditions | Inert atmosphere, Room Temperature | ChemBK [9] |

Chemical Family Classification

Indanone Family

The compound belongs to the indanone family, which encompasses all compounds containing an indane ring bearing a ketone group [2] [24]. Indanones represent a privileged structural class in medicinal chemistry due to their occurrence in various pharmacologically active compounds [25]. The indanone framework provides a rigid scaffold that can accommodate various substituents while maintaining structural integrity.

Aromatic Ketone Classification

As an aromatic ketone, the compound exhibits characteristics distinct from aliphatic ketones [26] [3]. Aromatic ketones are typically more stable than their aliphatic counterparts due to resonance stabilization involving the aromatic π-system. The compound can be further classified as a mixed aromatic ketone since one side of the carbonyl group is attached to an aromatic system while the other side is connected to an aliphatic carbon.

Hydroxy Ketone Classification

The simultaneous presence of both ketone and hydroxyl functional groups classifies this compound as a hydroxy ketone or ketol [16] [17]. Specifically, it represents a distant hydroxy ketone since the hydroxyl group is not adjacent to the carbonyl carbon, distinguishing it from α-hydroxy ketones (acyloins) or β-hydroxy ketones (aldols).

| Table 2. Structural Classification Hierarchy | ||

|---|---|---|

| Classification Level | Classification | Description |

| Primary Chemical Class | Organic Compound | Carbon-based molecular structure |

| Secondary Chemical Class | Aromatic Ketone | Ketone with aromatic character |

| Functional Group Classification | Indanone Derivative | Member of indanone family with ketone at position 1 |

| Structural Framework | Bicyclic Fused Ring System | Two fused rings sharing common bond |

| Ring System Type | Benzene-Cyclopentanone Fusion | Six-membered benzene fused to five-membered cyclopentanone |

| Aromatic System | Monocyclic Aromatic (Benzene Ring) | Single benzene ring with π-electron delocalization |

| Substitution Pattern | Disubstituted Indanone (4-Bromo, 7-Hydroxy) | Bromine at position 4, hydroxyl at position 7 |

| Stereochemistry | Achiral | No chiral centers present |

Relationship to Related Compound Classes

Relationship to Indandione Derivatives

While 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is an indanone, it is structurally related to the indandione family of compounds [27] [28]. Indandiones, such as 1,3-indandione, contain two ketone groups and serve as important synthetic intermediates and biologically active compounds [29] [30]. The structural similarity allows for potential synthetic transformations between these compound classes.

Relationship to Halogenated Aromatic Compounds

The bromine substitution places this compound within the broader category of halogenated aromatic compounds [18] [19]. The electron-withdrawing nature of the bromine atom influences the reactivity of both the aromatic ring and the carbonyl group, affecting the compound's chemical behavior and potential applications.

| Table 3. Functional Group Analysis | |||

|---|---|---|---|

| Functional Group | Position | Chemical Character | Reactivity |

| Ketone (C=O) | Position 1 | Electrophilic carbon, polar C=O bond | Nucleophilic addition, reduction |

| Aromatic Ring (Benzene) | Six-membered ring | Aromatic, electron-rich π-system | Electrophilic aromatic substitution |

| Hydroxyl Group (-OH) | Position 7 | Polar, hydrogen bond donor/acceptor | Substitution, elimination, oxidation |

| Halogen (Bromine) | Position 4 | Electron-withdrawing, large atom | Nucleophilic substitution (difficult) |

| Methylene Groups (-CH₂-) | Positions 2 and 3 | Saturated, flexible | Oxidation, substitution at α-position |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant